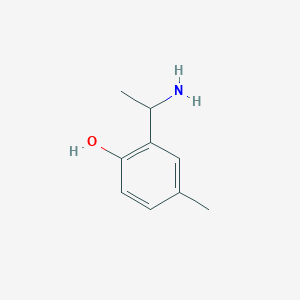
(3S)-3-Amino-3-cyclobutylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-cyclobutylpropanoic acid is an organic compound characterized by the presence of an amino group attached to a cyclobutyl ring and a propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-cyclobutylpropanoic acid typically involves the cyclization of appropriate precursors followed by the introduction of the amino group. One common method is the cyclization of a suitable diene with a nitrile oxide to form the cyclobutyl ring, followed by hydrolysis and amination to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of supercritical fluids can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (3S)-3-Amino-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
科学的研究の応用
(3S)-3-Amino-3-cyclobutylpropanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-substrate interactions and protein engineering.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3S)-3-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
(3S)-3-Amino-3-cyclopropylpropanoic acid: Similar structure but with a cyclopropyl ring.
(3S)-3-Amino-3-cyclopentylpropanoic acid: Similar structure but with a cyclopentyl ring.
(3S)-3-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl ring.
Uniqueness: (3S)-3-Amino-3-cyclobutylpropanoic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(3S)-3-amino-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 |
InChIキー |
BKTGHCWCUCSXIV-LURJTMIESA-N |
異性体SMILES |
C1CC(C1)[C@H](CC(=O)O)N |
正規SMILES |
C1CC(C1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)

![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)





